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Compound of Interest

Compound Name: Ethyl 3-bromo-5-methoxybenzoate
CAS No.: 1095274-93-3
Cat. No.: B3081062

Get Quote

Compound Identity & Physicochemical Profile

Ethyl 3-bromo-5-methoxybenzoate is a bifunctional aromatic building block characterized by
a meta-substituted substitution pattern. Its utility stems from the orthogonal reactivity of its
functional groups: the aryl bromide (amenable to transition-metal catalyzed cross-coupling) and
the ethyl ester (suitable for hydrolysis, reduction, or amidation).

Core Identification Data
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Property Detail
CAS Number 1095274-93-3
IUPAC Name Ethyl 3-bromo-5-methoxybenzoate

Molecular Formula

Molecular Weight 259.10 g/mol
SMILES CCOC(=0)C1=CC(Br)=CC(0OC)=C1
InChl Key DZCQREFAFYAXTL-UHFFFAOYSA-N

) Clear to pale yellow liquid (at RT) or low-melting
Physical State id
soli

Soluble in DCM, EtOAc, MeOH:; Insoluble in

Solubility )
water

Spectroscopic Signature (Predicted)
The
NMR spectrum is distinct due to the

symmetry and the meta-substitution pattern, resulting in three unique aromatic protons showing
small meta-coupling constants (

)
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Shift (
Position Multiplicity Integration Assignment
» Ppm)
dd /t (small Between Br and
Ar-H (C2) 7.80-7.85 1H COOEt
) (Deshielded)
dd/t (small Between OMe
Ar-H (C6) 7.50 - 7.55 1H
) and COOEt
dd/t (small Between Br and
Ar-H (C4) 7.20-7.25 1H
) OMe
Quartet (
4.35-4.40 2H Ester Methylene
Hz)
3.85 Singlet 3H Methoxy Group
Triplet (
1.38-1.42 3H Ester Methyl
Hz)

Synthetic Pathways

The synthesis of Ethyl 3-bromo-5-methoxybenzoate typically proceeds via the esterification

of the corresponding benzoic acid. However, constructing the 3-bromo-5-methoxy core requires

careful regiocontrol to avoid the more thermodynamically favored para-bromination products.

Pathway A: Fischer Esterification (Primary Protocol)

This method utilizes commercially available 3-bromo-5-methoxybenzoic acid.

Reaction Logic:

o Reagents: Ethanol (Solvent/Reactant),

(Catalyst).[1]
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e Thermodynamics: Equilibrium driven to product by using excess ethanol and removing water
(Dean-Stark or molecular sieves).

o Workup: Neutralization is critical to prevent hydrolysis during isolation.
Step-by-Step Protocol:

e Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-
5-methoxybenzoic acid (10.0 g, 43.3 mmol) in absolute Ethanol (100 mL).

o Catalyze: Add concentrated Sulfuric Acid (

, 1.0 mL) dropwise with stirring.

o Reflux: Heat the mixture to reflux (

) for 12—16 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.

» Concentrate: Cool to room temperature and remove excess ethanol under reduced pressure
(rotary evaporator).

e Neutralize: Dissolve the residue in EtOAc (100 mL) and wash carefully with saturated
solution (

) to remove unreacted acid and catalyst.

o Dry & Isolate: Wash the organic layer with brine, dry over anhydrous

, filter, and concentrate to yield the crude ester.[1]

« Purification: If necessary, purify via flash column chromatography (

, 0-10% EtOAc in Hexanes).

Pathway B: Alternative Core Synthesis

For labs needing to synthesize the core scaffold from cheaper starting materials, the 3,5-
Dihydroxybenzoic Acid Route is preferred over direct bromination of 3-methoxybenzoic acid
(which yields mixtures).
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Workflow Visualization:

Standard
Conditions

y 1. Methylation y 2. Hydrolysis | 3. Monobromination
3,5-Dihydroxybenzoic Acid }—»{ (Me2S04, K2603) }—»{ Methyl 3,5-dimethoxybenzoate }—»{ (NadFi then HE) 3,5-Dimethoxybenzoic Acid (NBS, ACN) Controlled

Conditions 3-Bromo-5-methoxybenzoic aci
(Requires selective conditions)

Click to download full resolution via product page

Figure 1: Synthetic challenges in accessing the 3,5-substituted core. Direct bromination often
favors the 2-position (ortho to both alkoxy groups). Accessing the 3-bromo-5-methoxy pattern
often requires starting from 3-bromo-5-hydroxybenzoic acid or using specialized steric directing
groups.

Reactivity & Applications in Drug Discovery

Ethyl 3-bromo-5-methoxybenzoate serves as a "linchpin” intermediate. The bromine atom
allows for the installation of biaryl systems (via Suzuki) or amines (via Buchwald), while the
ester provides a handle for cyclization into heterocycles like quinazolinones or benzimidazoles.

Suzuki-Miyaura Cross-Coupling

This is the most common transformation, used to attach aryl or heteroaryl groups to the 3-
position.

Standard Protocol (Suzuki):
e Substrate: Ethyl 3-bromo-5-methoxybenzoate (1.0 equiv).
o Partner: Aryl Boronic Acid (
, 1.2 equiv).
o Catalyst:

(0.05 equiv).
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e Base:

(3.0 equiv) or

e Solvent: Dioxane/Water (4:1) or Toluene/EtOH/Water.
» Conditions:

for 4—-12 hours under Argon.

Divergent Synthesis Workflow

The following diagram illustrates how this molecule is used to generate diverse medicinal
chemistry libraries.

Ethyl 3-bromo-5-methoxybenzoate

(Core Scaffold)

Suzuki Coupling Buchwald-Hartwig Hydrolysis Reduction
(Ar-B(OH)2, Pd cat.) (R-NH2, Pd cat.) (LiOH, THF/H20) (LiAIH4 or DIBAL)
Biaryl Esters Amino-Benzoates Benzoic Acid Benzyl Alcohol
(Kinase Inhibitor Scaffolds) (GPCR Ligands) (Amide Coupling Precursor) (Linker Attachment)

Click to download full resolution via product page

Figure 2: Divergent synthetic utility. The scaffold allows orthogonal functionalization at the C3

(bromo) and C1 (ester) positions.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this ester may be limited, it should be handled as a
standard halogenated aromatic ester.

e GHS Classification:

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3081062/docs?utm_src=pdf-body-img#ethyl-3-bromo-5-methoxybenzoate-structural-synthetic-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3081062?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
e Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
» Storage: Store in a cool, dry place (

recommended for long-term stability) to prevent hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Ethyl 3-bromo-5-methoxybenzoate: Structural &
Synthetic Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3081062/docs#ethyl-3-bromo-5-methoxybenzoate-
structural-synthetic-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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